molecular formula C12H17N B13030242 1-Methyl-2-(4-methylphenyl)pyrrolidine CAS No. 91562-63-9

1-Methyl-2-(4-methylphenyl)pyrrolidine

Cat. No.: B13030242
CAS No.: 91562-63-9
M. Wt: 175.27 g/mol
InChI Key: PNCSPWLTNWVYAI-UHFFFAOYSA-N
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Description

1-Methyl-2-(4-methylphenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural diversity

Preparation Methods

The synthesis of 1-Methyl-2-(4-methylphenyl)pyrrolidine can be achieved through several routes. One common method involves the reaction of 4-methylbenzaldehyde with 1-methylpyrrolidine in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as dichloromethane or ethyl acetate and a temperature range of 0-50°C. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-Methyl-2-(4-methylphenyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where reagents like alkyl halides can introduce new functional groups.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, temperatures ranging from -20°C to 100°C, and catalysts such as palladium or platinum. Major products formed from these reactions include ketones, carboxylic acids, and various substituted derivatives.

Scientific Research Applications

1-Methyl-2-(4-methylphenyl)pyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: This compound is studied for its potential biological activity, including its effects on neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions, including neurological disorders.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(4-methylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It is believed to modulate the reuptake of neurotransmitters like dopamine and norepinephrine, thereby affecting their levels in the synaptic cleft. This modulation can lead to various pharmacological effects, including changes in mood, cognition, and behavior.

Comparison with Similar Compounds

1-Methyl-2-(4-methylphenyl)pyrrolidine can be compared with other similar compounds, such as:

    1-Methyl-2-(3-pyridyl)pyrrolidine: This compound has a similar structure but with a pyridyl group instead of a phenyl group, leading to different biological activities.

    1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one: Known for its use as a monoamine uptake inhibitor, this compound has a longer carbon chain and different pharmacological properties.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

91562-63-9

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

1-methyl-2-(4-methylphenyl)pyrrolidine

InChI

InChI=1S/C12H17N/c1-10-5-7-11(8-6-10)12-4-3-9-13(12)2/h5-8,12H,3-4,9H2,1-2H3

InChI Key

PNCSPWLTNWVYAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CCCN2C

Origin of Product

United States

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